2-(4-((4-Phenylpiperazin-1-YL)methyl)phenyl)acetic acid
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Overview
Description
2-(4-((4-Phenylpiperazin-1-YL)methyl)phenyl)acetic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring, which is a common motif in medicinal chemistry, linked to a phenyl group and an acetic acid moiety. The presence of these functional groups allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-Phenylpiperazin-1-YL)methyl)phenyl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of 4-phenylpiperazine with a suitable benzyl halide, followed by subsequent functional group transformations to introduce the acetic acid moiety. The reaction conditions often require the use of organic solvents, bases, and sometimes catalysts to facilitate the desired transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-((4-Phenylpiperazin-1-YL)methyl)phenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The piperazine ring can be reduced under specific conditions to yield different hydrogenated products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce functional groups like nitro, halogen, or alkyl groups onto the aromatic ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(4-((4-Phenylpiperazin-1-YL)methyl)phenyl)acetic acid involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of treating neurodegenerative diseases like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine ring, used as an acetylcholinesterase inhibitor.
4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: A piperazine derivative with anti-inflammatory properties.
Uniqueness
2-(4-((4-Phenylpiperazin-1-YL)methyl)phenyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as an acetylcholinesterase inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
2-[4-[(4-phenylpiperazin-1-yl)methyl]phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-19(23)14-16-6-8-17(9-7-16)15-20-10-12-21(13-11-20)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHZAJYRISBYPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)CC(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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